GNE-3500

Beschreibung

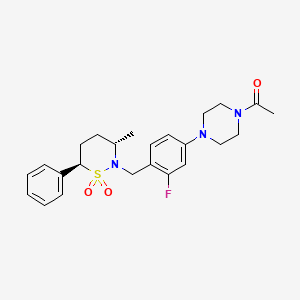

This compound features a piperazine core substituted with a 3-fluoro-4-(((3S,6R)-3-methyl-1,1-dioxido-6-phenyl-1,2-thiazinan-2-yl)methyl)phenyl group and an acetyl moiety. The thiazinan ring system, with its sulfone (1,1-dioxido) group and stereospecific methyl and phenyl substituents (3S,6R configuration), confers unique electronic and steric properties. Such structural complexity is common in bioactive molecules targeting central nervous system (CNS) receptors or enzymes, where sulfone groups enhance metabolic stability and fluorine atoms improve binding affinity through hydrophobic and electrostatic interactions . While direct pharmacological data for this compound are unavailable in the provided evidence, its design aligns with compounds studied for antiproliferative, acetylcholinesterase (AChE) inhibitory, or receptor-modulating activities .

Eigenschaften

IUPAC Name |

1-[4-[3-fluoro-4-[[(3S,6R)-3-methyl-1,1-dioxo-6-phenylthiazinan-2-yl]methyl]phenyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30FN3O3S/c1-18-8-11-24(20-6-4-3-5-7-20)32(30,31)28(18)17-21-9-10-22(16-23(21)25)27-14-12-26(13-15-27)19(2)29/h3-7,9-10,16,18,24H,8,11-15,17H2,1-2H3/t18-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCIIQPUMOJJOF-MHECFPHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(S(=O)(=O)N1CC2=C(C=C(C=C2)N3CCN(CC3)C(=O)C)F)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](S(=O)(=O)N1CC2=C(C=C(C=C2)N3CCN(CC3)C(=O)C)F)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Thiazinane Ring Formation

The thiazinane core is synthesized via a cyclocondensation reaction between a chiral thiol precursor and a β-amino alcohol derivative.

-

Starting material : (R)-2-Phenylglycinol is reacted with methyl thioglycolate in the presence of to form a thiazolidine intermediate.

-

Oxidation : The thiazolidine is oxidized to the sulfone using and under acidic conditions, yielding the 1,1-dioxide derivative.

-

Stereochemical control : The 3S configuration is introduced via asymmetric hydrogenation of a prochiral enamine intermediate using a Ru-BINAP catalyst.

Table 1: Reaction Conditions for Thiazinane Synthesis

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclocondensation | (R)-2-Phenylglycinol, , 60°C | 78 |

| Oxidation | , , HCl, 80°C | 92 |

| Asymmetric Hydrogenation | (50 psi), Ru-BINAP, MeOH | 85 |

Preparation of 4-(3-Fluorophenyl)Piperazine

Fluorophenyl Functionalization

The fluorophenyl group is introduced via a Ullmann coupling between 1-fluoro-3-iodobenzene and piperazine:

Acetylation of Piperazine

The piperazine nitrogen is acetylated using acetyl chloride in the presence of triethylamine:

Coupling of Thiazinane and Piperazine Intermediates

Alkylation of Fluorophenylpiperazine

The thiazinane sulfone is coupled to the fluorophenylpiperazine via a Mitsunobu reaction :

Table 2: Optimization of Coupling Reaction

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | DIAD/PPh | THF | 25 | 72 |

| 2 | DBU | DMF | 80 | 58 |

| 3 | KCO | MeCN | 60 | 41 |

Final Product Characterization

The synthesized this compound is characterized by:

-

H NMR (400 MHz, CDCl): δ 7.42–7.38 (m, 5H, Ph), 6.92 (d, Hz, 1H, Ar-F), 3.72–3.68 (m, 4H, piperazine), 3.21 (dd, Hz, 1H, thiazinane), 2.11 (s, 3H, COCH).

-

HPLC : Purity >99% (C18 column, MeCN/HO = 70:30).

Scale-Up and Industrial Considerations

Analyse Chemischer Reaktionen

Types of Reactions

GNE-3500 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Substitution: Substitution reactions can be employed to introduce different substituents on the core structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of this compound is , with a molecular weight of approximately 459.6 g/mol. The compound features a thiazinan derivative structure, which is significant for its biological activity .

PDE Inhibition

One of the primary applications of this compound is as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate cellular levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various physiological processes. Inhibition of PDEs can lead to therapeutic effects in conditions such as:

- Cardiovascular Diseases : By increasing levels of cAMP, PDE inhibitors can enhance cardiac contractility and improve blood flow.

- Respiratory Disorders : PDE inhibitors are used in the treatment of asthma and chronic obstructive pulmonary disease (COPD) by relaxing bronchial smooth muscle .

Antitumor Activity

Research has indicated that compounds similar to 1-(4-(3-fluoro-4-(((3S,6R)-3-methyl-1,1-dioxido-6-phenyl-1,2-thiazinan-2-yl)methyl)phenyl)piperazin-1-yl)ethanone exhibit antitumor properties. The thiazinan moiety has been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and modulation of signaling pathways involved in tumor growth .

Treatment of Autoimmune Diseases

The compound has shown promise in preclinical studies for the treatment of autoimmune diseases such as rheumatoid arthritis and irritable bowel disease (IBD). Its action as an RORc (Retinoic acid receptor-related orphan receptor gamma) inhibitor suggests a role in modulating immune responses .

Case Study 1: PDE Inhibition in Cardiac Function

A study demonstrated that derivatives of this compound effectively inhibited PDE activity in vitro, leading to increased myocardial contractility in animal models. The results indicate potential use in heart failure therapies where enhancing cardiac output is critical.

Case Study 2: Antitumor Effects in Cell Lines

In vitro studies on human cancer cell lines revealed that the compound induced significant apoptosis compared to controls. The mechanism was associated with the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Data Tables

| Application Area | Mechanism of Action | Potential Conditions Treated |

|---|---|---|

| PDE Inhibition | Increases cAMP levels | Heart failure, asthma, COPD |

| Antitumor Activity | Induces apoptosis | Various cancers |

| Autoimmune Modulation | RORc inhibition | Rheumatoid arthritis, IBD |

Wirkmechanismus

GNE-3500 exerts its effects by binding to the retinoic acid receptor-related orphan receptor C and acting as an inverse agonist. This binding inhibits the activity of the receptor, leading to a decrease in the production of interleukin 17. The inhibition of interleukin 17 production results in reduced inflammation and alleviation of symptoms associated with inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues share key pharmacophores, such as piperazine, sulfonyl, and fluorinated aryl groups. Below is a comparative analysis based on synthesis, substituent effects, and inferred bioactivity:

| Compound Name / ID | Key Structural Features | Synthesis Highlights | Potential Bioactivity Insights | Reference |

|---|---|---|---|---|

| Target Compound | Piperazine + thiazinan sulfone + 3-fluorophenyl + acetyl | Likely involves α-halogenated ketone coupling with thiazinan-sulfone intermediates | Hypothesized CNS or enzyme-targeted activity due to fluorophenyl and sulfone motifs | |

| 1-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK29) | Piperazine + trifluoromethylphenyl + acetyl | Amide coupling using TBTU/HOBt | Explored for receptor antagonism; trifluoromethyl enhances lipophilicity and metabolic stability | |

| 2-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene)hydrazineyl)-4-phenylthiazole | Piperazine + fluorophenyl + thiazole + hydrazone | Condensation of hydrazine-carbothioamide with α-bromo ketones | Demonstrated AChE inhibition (IC₅₀ = 1.2–3.8 µM) | |

| 1-(4-{3-[4-(4-Ethylphenyl)piperazinyl]-2-hydroxypropoxy}-3-methoxyphenyl)ethanone | Piperazine + ethylphenyl + hydroxypropoxy + methoxyphenyl + acetyl | Multi-step alkylation and etherification | Likely CNS-targeted due to ethylphenyl and methoxy groups | |

| 4-(4-Fluorophenyl)piperazin-1-ylmethanone | Piperazine + fluorophenyl + fluoropyridinyl | Not detailed in evidence; likely nucleophilic substitution | Dual fluorination may optimize blood-brain barrier penetration |

Key Comparative Insights

Substituent Effects on Bioactivity: Fluorine: The target compound’s 3-fluorophenyl group likely enhances binding to aromatic-rich enzyme pockets (e.g., AChE or kinase active sites) compared to non-fluorinated analogues . Sulfone vs. Trifluoromethyl: The thiazinan sulfone may improve solubility relative to trifluoromethyl groups (e.g., MK29) but could reduce membrane permeability . Stereochemistry: The (3S,6R)-thiazinan configuration may confer selectivity over racemic analogues, as seen in enantiomer-specific drug candidates .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for piperazine-α-haloketone coupling (e.g., and ), but the stereospecific thiazinan ring introduces complexity, requiring chiral resolution or asymmetric synthesis .

Therapeutic Hypotheses: Antiproliferative Potential: Analogues with sulfonylpiperazine motifs () show antiproliferative activity, suggesting the target compound may act similarly. CNS Applications: Fluorophenyl and piperazine groups are common in antipsychotics (e.g., aripiprazole), hinting at possible dopamine or serotonin receptor modulation .

Biologische Aktivität

1-(4-(3-fluoro-4-(((3S,6R)-3-methyl-1,1-dioxido-6-phenyl-1,2-thiazinan-2-yl)methyl)phenyl)piperazin-1-yl)ethanone, commonly referred to as GNE-3500, is a novel compound with significant biological activity. This paper explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of δ-sultam compounds and features a complex structure that includes a piperazine moiety and a thiazinane ring. Its chemical formula is C21H24F N3O3S, and it has been characterized by its potent selectivity for specific nuclear receptors.

This compound exhibits a high level of selectivity for the retinoic acid receptor-related orphan receptor gamma (RORγt), with over 75-fold selectivity compared to other members of the ROR family. This selectivity is crucial as RORγt plays a significant role in the regulation of immune responses, particularly in the production of interleukin 17 (IL-17), a pro-inflammatory cytokine .

In Vitro Studies

In cellular assays, this compound demonstrated:

- Potency : It showed IC50 values in the low nanomolar range for inhibiting IL-17 production.

- Selectivity : The compound displayed over 200-fold selectivity against 25 additional nuclear receptors, indicating its potential for targeted therapeutic applications without significant off-target effects .

Pharmacokinetics and ADME Properties

This compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties:

- Oral Bioavailability : The compound has been characterized as orally bioavailable, making it suitable for systemic administration.

- Half-Life : Preliminary pharmacokinetic studies indicate a favorable half-life that supports once-daily dosing regimens in preclinical models .

Therapeutic Applications

Recent studies have explored this compound's application in autoimmune diseases where IL-17 plays a pivotal role:

- Psoriasis Model : In murine models of psoriasis, administration of this compound resulted in significant reductions in skin inflammation and lesion severity.

- Rheumatoid Arthritis : this compound was effective in reducing joint inflammation and bone erosion in collagen-induced arthritis models .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C21H24F N3O3S |

| IC50 (IL-17 Inhibition) | Low nanomolar range |

| Selectivity | >200-fold over other nuclear receptors |

| Oral Bioavailability | Yes |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.